

Application Notes and Protocols for Ammonium Nonanoate as an Organic Herbicide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nonanoate**
Cat. No.: **B1231133**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium **nonanoate**, also known as ammonium pelargonate, is the ammonium salt of nonanoic acid, a naturally occurring fatty acid.^{[1][2]} It is a broad-spectrum, non-selective, contact herbicide used in organic agriculture and weed management.^{[2][3]} Its popularity stems from its rapid action, biodegradability, and low environmental persistence.^{[1][2]} Unlike systemic herbicides, ammonium **nonanoate** does not translocate within the plant, affecting only the tissues it directly contacts.^{[1][2]} This characteristic, combined with its rapid breakdown in the environment (typically within a few days), makes it a valuable tool for integrated weed management programs, especially in sensitive areas.^{[1][2][4]}

Mechanism of Action

Ammonium **nonanoate** functions as a soap, disrupting the cellular integrity of plants.^{[5][6]} The herbicidal action is initiated when the spray solution contacts the plant foliage. The **nonanoate** component penetrates the waxy cuticle of the leaves and disrupts the cell membranes.^{[1][7]} This leads to a rapid loss of cellular structure and moisture, causing leakage of cellular contents and visible desiccation and browning of the plant tissue within hours of application.^{[1][2]} The disruption of cellular organization ultimately leads to plant death.^[6]

Efficacy and Spectrum of Control

Ammonium **nonanoate** is effective against a wide range of annual and perennial broadleaf weeds, grasses, moss, and algae.[1][2] Its efficacy is dependent on several factors, including the weed species, growth stage, application rate, and spray volume. Younger, smaller weeds (e.g., less than 4 inches tall) are generally more susceptible.[8]

Quantitative Efficacy Data

The following tables summarize the weed control efficacy of ammonium **nonanoate** from various studies.

Table 1: Efficacy of Ammonium **Nonanoate** on Various Weed Species

Weed Species	Common Name	Application Rate (kg a.i./ha)	Application Volume (L/ha)	Weed Control (%)
Amaranthus albus	Tumble Pigweed	10.8	654	High
Amaranthus spinosus	Spiny Pigweed	10.8	654	High
Mollugo verticillata	Carpetweed	7.2	164	66
Mollugo verticillata	Carpetweed	Various	Various	≥ 88
Eleusine indica	Goosegrass	7.2 - 10.8	164 - 981	31 - 54
Digitaria ischaemum	Smooth Crabgrass	7.2 - 10.8	164 - 981	24 - 54
Various	General Weeds (in pumpkin crop)	5% and 6% ai solution	Not Specified	88 - 98

Data Sources:[9][10][11][12]

Table 2: Recommended Application Concentrations for a 40% Ammonium **Nonanoate** Concentrate

Weed Size/Type	Recommended Concentration (% v/v)
Annual weeds (\leq 1 inch), liverworts, and mosses	6 - 8
Annual weeds ($>$ 1 inch and up to 4 inches)	8 - 10
Weeds $>$ 4 inches, perennial and hard-to-control weeds	10 - 13
Hard-to-control perennial weeds or dense growth	15 (maximum labeled rate)

Data Source:[[8](#)]

Experimental Protocols

The following are detailed protocols for preparing and applying ammonium **nonanoate** in a research setting to evaluate its herbicidal efficacy.

Preparation of Ammonium Nonanoate Spray Solution

Objective: To prepare a spray solution of ammonium **nonanoate** at a desired concentration from a commercial concentrate (typically 40% active ingredient).

Materials:

- Ammonium **nonanoate** concentrate (e.g., 40% a.i.)
- Deionized water
- Graduated cylinders or volumetric flasks
- Beakers
- Magnetic stirrer and stir bar (optional)
- Personal Protective Equipment (PPE): safety goggles, gloves

Procedure:

- Determine the final volume of the spray solution required for the experiment.
- Calculate the volume of ammonium **nonanoate** concentrate needed to achieve the desired final concentration (e.g., for a 6% v/v solution in 1 L of water, 60 mL of a 40% concentrate would be used, though adjustments based on the active ingredient percentage are more precise). A common application rate for standard weed control is a 6% solution by weight, which equates to approximately 2.4% ammonium **nonanoate** in the final spray solution.[\[1\]](#)
- Measure the calculated volume of the ammonium **nonanoate** concentrate using a graduated cylinder.
- In a beaker or flask, add approximately half of the required volume of deionized water.
- While stirring, slowly add the measured ammonium **nonanoate** concentrate to the water.
- Continue to stir and add the remaining deionized water to reach the final desired volume.
- Mix thoroughly until the solution is homogeneous.
- Label the prepared solution clearly with the concentration and date of preparation.

Herbicide Efficacy Evaluation in a Greenhouse Setting

Objective: To assess the herbicidal efficacy of different concentrations of ammonium **nonanoate** on target weed species under controlled greenhouse conditions.

Materials:

- Pots filled with a standard potting mix
- Seeds of target weed species
- Prepared ammonium **nonanoate** spray solutions at various concentrations
- Control solution (water)
- Backpack or handheld sprayer with a calibrated nozzle
- Growth chamber or greenhouse with controlled temperature, humidity, and light

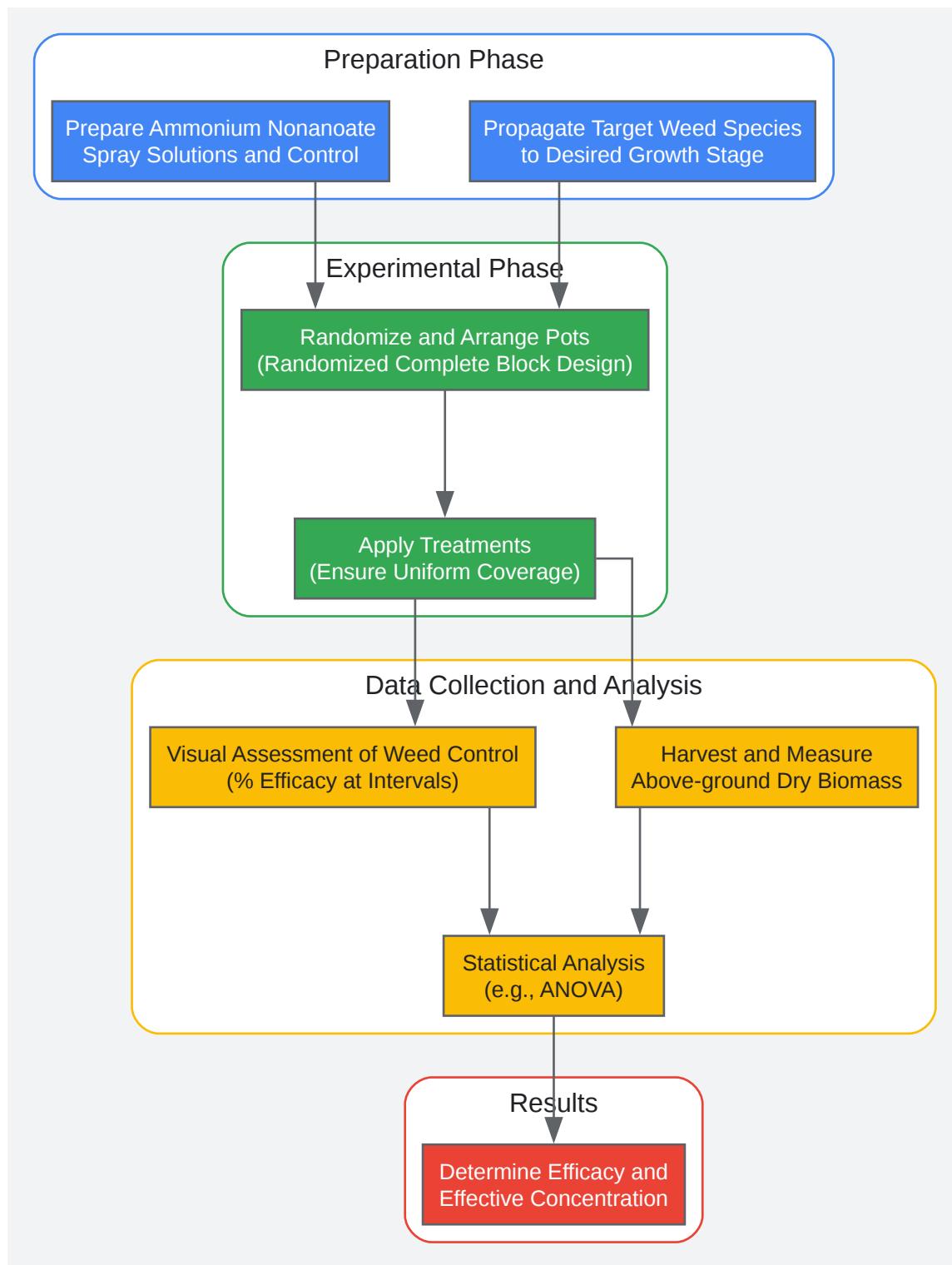
- Ruler or caliper for measuring plant height
- Balance for measuring biomass
- Camera for photographic documentation

Procedure:

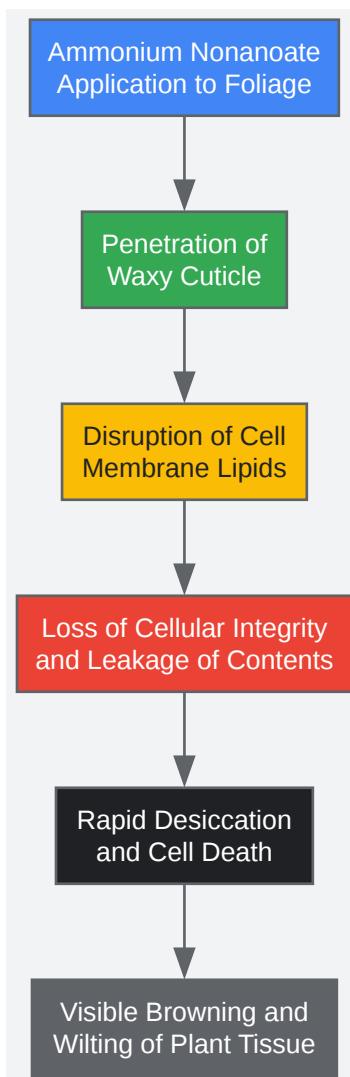
- Plant Propagation:
 - Sow seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 2-4 leaf stage or a specific height, typically less than 4-6 inches for optimal efficacy).
 - Ensure uniform growth of the weeds across all pots.
- Experimental Design:
 - Arrange the pots in a randomized complete block design to minimize the effects of environmental gradients within the greenhouse.
 - Include several replications for each treatment (e.g., 4-5 pots per treatment).
 - Treatments should include a range of ammonium **nonanoate** concentrations and an untreated control (sprayed with water only).
- Herbicide Application:
 - Calibrate the sprayer to deliver a consistent and uniform spray volume.
 - Spray the target weeds with the prepared solutions, ensuring complete and uniform coverage of the foliage. Spray until the leaves are uniformly wet.[\[1\]](#)
 - Avoid spray drift to non-target plants.
- Data Collection:
 - Visually assess and record the percentage of weed control at predetermined intervals (e.g., 24, 48, and 72 hours, and 1 week after treatment). Visual assessment should be

based on a scale of 0% (no effect) to 100% (complete plant death).

- Measure plant height before and after treatment.
- At the end of the experiment (e.g., 1-2 weeks post-treatment), harvest the above-ground biomass of the weeds in each pot.
- Dry the biomass in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved.
- Record the dry weight for each sample.


- Data Analysis:
 - Analyze the collected data (percent control, plant height reduction, biomass reduction) using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Environmental and Safety Profile


Ammonium **nonanoate** is considered to have a favorable environmental profile. It is biodegradable and degrades rapidly in soil and water, typically within a few days, and does not persist in the environment.^{[1][2]} This reduces the risk of groundwater contamination.^[1] It is considered non-toxic to birds and mammals and has a relatively low toxicity to aquatic life compared to some synthetic herbicides.^{[1][2]} Direct contact can cause skin and eye irritation, so appropriate PPE should be worn during handling and application.^{[1][13]}

Visualizations

Signaling Pathway and Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for an Herbicide Efficacy Experiment.

[Click to download full resolution via product page](#)

Caption: Mechanism of Action of Ammonium **Nonanoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. floridist.com [floridist.com]
- 2. Ammonium Nonanoate Research Herbicide [benchchem.com]

- 3. Ammonium nonanoate - Wikipedia [en.wikipedia.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. benchchem.com [benchchem.com]
- 6. Herbicide active ingredients : New England Tree Fruit Management Guide : UMass Amherst [netreefruit.org]
- 7. Ammonium nonanoate [sitem.herts.ac.uk]
- 8. gracofertilizer.com [gracofertilizer.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the effects of ammonium nonanoate and an essential oil herbicide on weed control efficacy and water use efficiency of pumpkin | Weed Technology | Cambridge Core [cambridge.org]
- 13. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Ammonium Nonanoate as an Organic Herbicide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1231133#application-of-ammonium-nonanoate-as-an-organic-herbicide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com